Benzoic acid, 2-(dimethylphenylsilyl)- Benzoic acid, 2-(dimethylphenylsilyl)-
Brand Name: Vulcanchem
CAS No.: 107116-08-5
VCID: VC15926982
InChI: InChI=1S/C15H16O2Si/c1-18(2,12-8-4-3-5-9-12)14-11-7-6-10-13(14)15(16)17/h3-11H,1-2H3,(H,16,17)
SMILES:
Molecular Formula: C15H16O2Si
Molecular Weight: 256.37 g/mol

Benzoic acid, 2-(dimethylphenylsilyl)-

CAS No.: 107116-08-5

Cat. No.: VC15926982

Molecular Formula: C15H16O2Si

Molecular Weight: 256.37 g/mol

* For research use only. Not for human or veterinary use.

Benzoic acid, 2-(dimethylphenylsilyl)- - 107116-08-5

Specification

CAS No. 107116-08-5
Molecular Formula C15H16O2Si
Molecular Weight 256.37 g/mol
IUPAC Name 2-[dimethyl(phenyl)silyl]benzoic acid
Standard InChI InChI=1S/C15H16O2Si/c1-18(2,12-8-4-3-5-9-12)14-11-7-6-10-13(14)15(16)17/h3-11H,1-2H3,(H,16,17)
Standard InChI Key IBJDNRQOSYVMFX-UHFFFAOYSA-N
Canonical SMILES C[Si](C)(C1=CC=CC=C1)C2=CC=CC=C2C(=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure consists of a benzoic acid backbone (C₆H₅COOH) with a dimethylphenylsilyl group (-Si(CH₃)₂C₆H₅) attached to the aromatic ring’s second position . This substitution introduces steric bulk and electron-donating effects due to the silicon atom’s +4 oxidation state and the phenyl group’s resonance contributions. The silicon center adopts a tetrahedral geometry, bonded to two methyl groups, one phenyl ring, and the benzoic acid moiety.

Key Structural Metrics:

PropertyValueSource
Molecular FormulaC₁₅H₁₆O₂Si
Molecular Weight256.372 g/mol
Exact Mass256.092 g/mol
Polar Surface Area (PSA)37.30 Ų
LogP (Partition Coefficient)2.207

The LogP value indicates moderate lipophilicity, suggesting preferential solubility in organic solvents over aqueous media. The PSA reflects the carboxylic acid’s contribution to hydrogen-bonding potential, a critical factor in crystallization behavior .

Physicochemical Properties

Thermal Stability and Phase Behavior

While specific melting or boiling points are unavailable in the provided sources, analogous silylated benzoic acids exhibit elevated thermal stability due to the silicon-oxygen bonds’ strength. For example, 2,6-dimethylbenzoic acid (CAS 632-46-2) melts at 114–116°C , suggesting that the bulkier silyl group in 2-(dimethylphenylsilyl)benzoic acid may further increase melting points by enhancing crystal lattice energy.

Acid-Base Behavior

Synthesis and Manufacturing

Challenges in Synthesis

  • Steric Hindrance: The dimethylphenylsilyl group’s bulk may impede reaction kinetics.

  • Functional Group Compatibility: Protecting the carboxylic acid during silylation may be necessary to prevent side reactions.

Applications and Functional Utility

Materials Science

Organosilicon compounds are prized in polymer chemistry for their thermal stability and dielectric properties. The compound’s dual functionality (silyl and carboxylic acid groups) positions it as a potential monomer for:

  • Silicone-Polyester Copolymers: Enhancing flexibility and heat resistance.

  • Surface Modifiers: Improving adhesion in coatings via siloxane bond formation.

Pharmaceutical Intermediates

Silyl groups are employed as protecting groups or lipophilicity enhancers in drug design. While no direct pharmacological data exists for this compound, structurally related silyl aromatics are explored for their bioavailability modulation .

Recent Research and Advances

Crystallographic Studies

While 2-(dimethylphenylsilyl)benzoic acid’s crystal structure remains uncharacterized, related studies on benzoic acid co-crystals (e.g., with dimethylformamide) highlight methodologies applicable to this compound . For example, Hirshfeld surface analysis of 2-mercaptobenzoic acid co-crystals revealed intermolecular interactions stabilizing supramolecular architectures , suggesting similar approaches could elucidate this compound’s packing motifs.

Computational Modeling

Density functional theory (DFT) calculations could predict the compound’s electronic structure, optimizing synthetic routes or application performance. Parameters such as frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps would inform reactivity patterns.

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